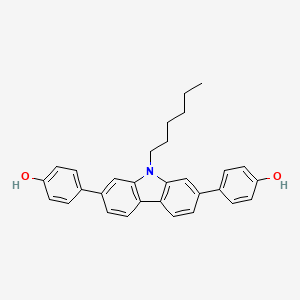

4,4'-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol

Description

4,4'-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol (hereafter referred to as Hexyl-DBAc-Cz) is a carbazole-based aromatic diol characterized by a central 9-hexyl-substituted carbazole core linked at the 2,7-positions to two phenol groups. This molecular architecture confers unique photophysical and electronic properties, making it relevant for applications in organic electronics, such as room-temperature phosphorescence (RTP) materials and emissive layers in organic light-emitting diodes (OLEDs) . The hexyl chain enhances solubility in organic solvents, while the phenol groups enable hydrogen-bonding interactions, which are critical for stabilizing triplet excitons in RTP systems .

Properties

IUPAC Name |

4-[9-hexyl-7-(4-hydroxyphenyl)carbazol-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29NO2/c1-2-3-4-5-18-31-29-19-23(21-6-12-25(32)13-7-21)10-16-27(29)28-17-11-24(20-30(28)31)22-8-14-26(33)15-9-22/h6-17,19-20,32-33H,2-5,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCDSYXRJVXCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)O)C4=C1C=C(C=C4)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol typically involves the following steps :

Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives.

Substitution with Hexyl Group: The hexyl group is introduced at the 9-position of the carbazole core using alkylation reactions.

Attachment of Phenol Groups: The phenol groups are attached at the 2,7-positions through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and carbazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol groups results in quinones, while reduction can yield various hydroxy derivatives .

Scientific Research Applications

4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4,4’-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with biological molecules, while the carbazole core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

DPOl-Cz (4,4'-(9H-Carbazole-2,7-diyl)diphenol)

- Structural Difference: DPOl-Cz lacks the hexyl substituent on the carbazole nitrogen and replaces phenol groups with carboxyl groups.

- However, when ground with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), it emits at 483 nm due to H-bonding-induced RTP activation. In contrast, Hexyl-DBAc-Cz shows intrinsic RTP without requiring additives, attributed to its phenolic H-bonding network .

- Quantum Yield: Not reported for Hexyl-DBAc-Cz, but DPOl-Cz/TBD mixtures achieve moderate quantum yields (~15–20%) .

DBAc-Cz (Unsubstituted Carbazole Derivative)

- Structural Difference: Lacks both the hexyl chain and phenol groups.

5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole

- Structural Difference: Incorporates a bithiazole linker instead of diphenol and ethylhexyl substituents.

- Applications : Used in optoelectronics for its charge-transport properties. The bithiazole core enhances electron mobility, whereas Hexyl-DBAc-Cz prioritizes luminescence via H-bonding .

- Synthesis : Prepared via Suzuki-Miyaura coupling, similar to Hexyl-DBAc-Cz, but requires brominated bithiazole intermediates .

Fluorene-Based Diphenol Analogues

4,4'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)diphenol

- Structural Difference : Replaces carbazole with a fluorene core.

- Photophysical Properties : Fluorene derivatives typically exhibit higher thermal stability (Td > 400°C) and blue-shifted emission compared to carbazole-based systems. Hexyl-DBAc-Cz’s emission is red-shifted due to carbazole’s larger conjugated system .

- Applications : Used in polymer solar cells, whereas Hexyl-DBAc-Cz is tailored for RTP .

Polymeric Carbazole Derivatives

CzCop (Polyethersulfone with Carbazole Units)

- Structural Difference : A copolymer integrating carbazole and diphenylsulfone units.

- Optical Properties : Exhibits blue emission (λem ~450 nm) with a broader Stokes shift (~50 nm) than Hexyl-DBAc-Cz (~20 nm). The sulfone group enhances electron-deficient character, improving charge balance in OLEDs .

- Thermal Stability : Glass transition temperature (Tg) > 200°C, outperforming small-molecule carbazole diols .

Bisphenol Analogues

Bisphenol FL (9-Fluorenebisphenol)

- Structural Difference : Fluorene-based diol without heteroatoms.

- Chemical Properties : Less polar than Hexyl-DBAc-Cz, reducing H-bonding capacity. Used in epoxy resins, whereas Hexyl-DBAc-Cz is geared toward optoelectronics .

Comparative Data Table

*Estimated based on analogous systems.

Key Research Findings

RTP Efficiency : Hexyl-DBAc-Cz’s H-bonding network outperforms carboxylated analogues (e.g., DPOl-Cz) in stabilizing triplet states, enabling RTP without cryogenic conditions .

Solubility vs. Performance : The hexyl chain balances solubility and aggregation-induced emission, whereas ethylhexyl in bithiazole derivatives prioritizes solubility for solution processing .

Thermal Stability : Fluorene-based diols exhibit superior thermal resistance, but carbazole derivatives like Hexyl-DBAc-Cz offer better tunability in luminescence .

Biological Activity

4,4'-(9-Hexyl-9H-carbazole-2,7-diyl)diphenol is a derivative of carbazole, a compound recognized for its significant biological activities and applications in various fields, including pharmacology and materials science. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a hexyl group attached to a carbazole moiety. This structure contributes to its solubility and interaction with biological targets. The IUPAC name of the compound is this compound.

| Property | Value |

|---|---|

| Molecular Formula | C_{25}H_{30}N_{2}O_{2} |

| Molecular Weight | 394.52 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit notable antimicrobial properties. In studies involving various N-substituted carbazoles, compounds similar to this compound demonstrated antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Zones of inhibition ranged from 12.6 mm to 26.08 mm at concentrations of 50 µg/mL .

- Antifungal Activity : Significant antifungal effects were observed against Candida albicans and Aspergillus niger, with inhibition zones between 7.91 mm and 16.8 mm at similar concentrations .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of carbazole derivatives. Studies have shown that certain carbazole compounds can protect neuronal cells from damage induced by excitotoxic agents like glutamate. For example:

- The compound 2-phenyl-9-(p-tolyl)-9H-carbazole exhibited neuroprotective activity at concentrations as low as 3 µM due to its antioxidative properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, leading to reduced growth rates.

- Receptor Interaction : It can interact with neurotransmitter receptors, modulating their activity and providing neuroprotective effects.

- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals.

Case Studies

A series of studies have been conducted to evaluate the efficacy of carbazole derivatives:

- Study on Antimicrobial Activity : A study synthesized various N-substituted carbazoles and tested their antimicrobial properties against multiple bacterial strains. Results indicated that certain derivatives had significant antibacterial activity with MIC values ranging from 6.2 to 50 µg/mL .

- Neuroprotective Study : Research focused on the neuroprotective effects of substituted carbazoles on HT22 neuronal cells demonstrated that compounds with bulky substituents at the nitrogen position exhibited enhanced protective effects against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.